molecular formula C8H5NO2 B1672199 Isatin CAS No. 91-56-5

Isatin

Cat. No. B1672199
CAS RN: 91-56-5
M. Wt: 147.13 g/mol
InChI Key: JXDYKVIHCLTXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isatin, also known as tribulin, is an organic compound derived from indole with the formula C8H5NO2 . It was first obtained by Otto Linné Erdman and Auguste Laurent in 1840 as a product from the oxidation of indigo dye by nitric acid and chromic acids . It is found in plants of the genus Isatis, in Couroupita guianensis, and also in humans, as a metabolic derivative of adrenaline . It appears as a red-orange powder .


Synthesis Analysis

Isatin can be synthesized using the Sandmeyer methodology, which involves the condensation between chloral hydrate and a primary arylamine (e.g. aniline), in the presence of hydroxylamine hydrochloride, in aqueous sodium sulfate to form an α‐isonitrosoacetanilide . The Stolle procedure is another method for the synthesis of both substituted and unsubstituted isatins .


Molecular Structure Analysis

Isatin is an indoledione ring with a molecular weight of 147.13 . It has some intermediates that are called conjugated isatin anions . It is comprised of six- and five-membered cyclic planar rings; the six-member ring has an aromatic character while the five-member ring possesses antiaromatic properties .


Chemical Reactions Analysis

The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .


Physical And Chemical Properties Analysis

Isatin is an orange-red solid with a melting point of 200 °C (392 °F; 473 K) . Its chemical formula is C8H5NO2 and it has a molar mass of 147.1308 g/mol .

Scientific Research Applications

Isatin's Chemical and Biological Significance

  • Biological Effects and Synthesis : Isatin is recognized for its varied biological effects such as antimicrobial, antitubercular, anticonvulsant, and anticancer activities. It's a key component in the synthesis of a wide range of chemically diversified entities, some of which have emerged as drugs. Structure Activity Relationships (SAR) studies indicate the importance of electron-withdrawing groups in isatin for clinical applications (Nath et al., 2020).

Therapeutic Applications

  • Neuropharmacological and Chemotherapeutic Properties : Isatin and its derivatives have shown a wide spectrum of neuropharmacological properties, which can be harnessed for Alzheimer's disease therapeutics. Its structure allows for significant interactions with amyloid β-peptide, influencing aggregation and neurotoxicity (Sagnou et al., 2020).
  • Versatile Pharmaceutical Applications : Isatin is noted for its anticancer, anti-TB, antifungal, antimicrobial, antioxidant, anti-inflammatory, anti-HIV, and other pharmacological activities. The structure of isatin facilitates the design of biologically active analogs for various therapeutic purposes (Cheke et al., 2022).

Biological Activities and Potential

  • Potential in Treating Neglected Tropical Diseases (NTDs) : Isatin has shown potential in treating NTDs like tuberculosis, malaria, and microbial infections. It acts as a core for developing new scaffolds with antiproliferative properties and attenuates the activities of various pharmacophores (Chowdhary et al., 2022).
  • Biochemical and Pharmacological Characterization : Its derivatives are crucial in applications like insecticides, fungicides, anticancer drugs, antibiotics, and antidepressants. Modifications at the molecular level tailor the properties of isatin for specific pharmacological activities (Pakravan et al., 2013).

Isatin in Drug Synthesis and Chemical Reactions

  • Role in Synthesis and Reactions : Isatin serves as a precursor for the synthesis of various biologically active compounds like 2-oxindoles, tryptanthrin, indirubins, and others. Its chemical properties make it a versatile molecule for creating pharmacologically viable compounds (Varun et al., 2019).

Isatin, chemically known as 1H-indole-2,3-dione, is a heterocyclic compound that plays a pivotal role in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, making it a significant molecule in drug discovery and development. The following insights highlight its role in medicinal chemistry:

Antimicrobial Agent

  • Antibiotic Resistance : Isatin has emerged as a significant antimicrobial agent due to its effectiveness against both Gram-positive and Gram-negative bacteria. It addresses the growing concern of antibiotic resistance, showcasing potential in both in-vivo and in-vitro methods (Lahari & Sundararajan, 2019).

Pharmacological Characterization

  • Versatile Applications : Isatin and its derivatives have wide-ranging biological activities relevant to various drug therapies, including anticancer, antibiotic, and antidepressant applications. This diversity underscores its importance in the development of new pharmacologically active compounds (Pakravan et al., 2013).

Drug Discovery and Therapeutic Outcomes

  • Multi-target Profile : Isatin's structure enables the design of analogues that exhibit diverse pharmacological actions such as anticancer, antifungal, and anti-inflammatory effects. Recent developments in isatin analogues have demonstrated their potential as multitarget chemotherapeutic agents, highlighting their importance in medicinal chemistry (Cheke et al., 2022).

Synthesis and Chemical Reactions

  • Organic Synthesis Utility : Isatin's synthetic versatility makes it a valuable substrate for the synthesis of various heterocyclic compounds, such as indoles and quinolines, used in drug synthesis. Its role in modulating biochemical processes has been a subject of discussion, further emphasizing its significance in organic synthesis (Garden & Pinto, 2001).

Safety And Hazards

Isatin may cause skin, eye, and respiratory tract irritation . It forms explosive mixtures with air on intense heating . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid dust formation .

Future Directions

Isatin, a versatile nucleus in the field of medicinal chemistry, must serve as a future therapeutic lead for developing various biological agents by structural modifications or alterations on isatin scaffolds . This can be utilized to develop potentially active agents in future investigations .

properties

IUPAC Name

1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDYKVIHCLTXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Record name isatin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Isatin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038694
Record name Isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange solid; [Merck Index] Orange odorless powder; [Alfa Aesar MSDS]
Record name Isatin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19454
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000111 [mmHg]
Record name Isatin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19454
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Isatin

CAS RN

91-56-5
Record name Isatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tribulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-2,3-dione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoline-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82X95S7M06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1H-Indole-2,3-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203.00 °C. @ 760.00 mm Hg
Record name Isatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1H-Indole-2,3-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5 mL methanesulfonic acid was heated to 50° C. and slowly added to oximino acetanilide in batches, with the temperature being maintained at 60-70° C. After feeding, the temperature was raised to 70-80° C., and the reaction was carried out for 15 min. The reaction was finished by TLC detection. The reaction solution was poured into a crushed ice, and a red solid was precipitated. After placing at low temperature (0° C.) for 10 min, the red solid was filtered and dried to give crude isatin.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of oxalyl chloride (175 mL, 254.6 g, 2.01M) was cooled to 5°, and a solution of diphenylamine (320 g, 1.89M) in toluene (580 mL) added over 8 minutes. The mixture was heated to 50°-65° for 74 minutes. The mixture was then heated to 125° to distill toluene and excess oxalyl chloride; total distillate collected was 630 mL. The solution was then refluxed at 125°±2° for 20 hours to form indoline-2,3-dione. The mixture was cooled to 104°, and a solution of 4-picoline (215 mL, 205.7 g, 2.21M) in acetic acid (750 mL) was added over 17 minutes. The mixture was heated to 130° to remove excess toluene via acetic acid/toluene azeotrope. Additional acetic acid (750 mL) was added during the distillation. A total of 875 mL distillate containing 260 mL toluene was collected. The mixture was cooled to 115°, and acetic anhydride (360 mL, 389.5 g, 3.81M) added over 10 minutes while heating to 120°-130°. The mixture was stirred at 120°±2° for 1.75 hours, and then cooled to 76°. Water (530 mL) was added over 7 minutes followed by isopropanol (430 mL) while maintaining the temperature between 82° and 63°. The mixture was cooled to ambient temperature overnight, then to 0°-5°. The crude product was collected by filtration, washed with isopropanol (2.16 l) and water 1.64 l). Drying in a vacuum oven at 80°-90° yielded the title compound (422.6 g, 75%) as an orange crystalline solid. M.P.: 160.1°-161.9°.
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
580 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

According to the general procedure, 0.48 g of 3-methylthiooxindole and an equimolar quantity (E.Q.) of sublimed potassium t-butoxide in 200 ml of dry diethyl ether was aerated for 4 h at 0° C. and 20 h at 25° C. Acidification with 0.22 ml of conc. hydrochloric acid in 25 ml of water followed by extraction with ether, drying of the extracts over anhydrous magnesium sulfate, filtration, and evaporation of the filtrate gave an orange solid. Recrystallization from chloroform gave 0.13 g (32% yield) of pure isatin, mp 199°-200° C.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
32%

Synthesis routes and methods IV

Procedure details

treating the isonitrosoacetanilide compound of step (1) with sulfuric acid, followed by ice and purification with ethanol to obtain an isatin compound of the formula ##STR42##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

The reaction mixture (i.e. N,N-dimethyl-4-(8-methyl-2,3-dioxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-benzenesulfonamide and 4-(3-hydroxyimino-8-methyl-2-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-N,N-dimethyl-benzenesulfonamide) was poured onto H2O (3.5 L), heated to reflux and then filtered warm to remove celite. The celite was washed with boiling water (750 mL), and the combined aqueous fractions allowed cooling slowly overnight for precipitation. The precipitate was filtered off, washed with H2O (2×250 mL) and 96% EtOH (2×250 mL) and then air dried to give 69.8 g (67%) of crude isatin derivative as the hydrosulfate. The crude product contained 11.4% (typically 9-13%) of the oxime.
Name
N,N-dimethyl-4-(8-methyl-2,3-dioxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(3-hydroxyimino-8-methyl-2-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-N,N-dimethyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isatin
Reactant of Route 2
Isatin
Reactant of Route 3
Isatin
Reactant of Route 4
Reactant of Route 4
Isatin
Reactant of Route 5
Reactant of Route 5
Isatin
Reactant of Route 6
Isatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.